molecular formula C₁₃H₁₉N₃O₂ B1145647 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone CAS No. 1816946-19-6

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone

Numéro de catalogue: B1145647
Numéro CAS: 1816946-19-6
Poids moléculaire: 249.31
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery

The compound this compound emerged from the broader research efforts focused on developing novel anticoagulant therapeutics, particularly in connection with rivaroxaban synthesis pathways. According to chemical database records, this compound was first documented in the PubChem database on January 6, 2020, with subsequent modifications recorded as recently as May 3, 2025. The historical context of this compound is intrinsically linked to the development of rivaroxaban, where it serves as a crucial synthetic intermediate or impurity.

The discovery and development of this compound can be traced to the broader pharmaceutical industry's efforts to create more effective factor Xa inhibitors. The synthetic pathway development that led to this compound represents part of the systematic exploration of morpholine-containing structures for pharmaceutical applications. Research efforts have demonstrated that compounds containing the morpholine scaffold, such as this compound, emerged from methodical structure-activity relationship studies aimed at optimizing the pharmacological properties of anticoagulant agents.

The compound's development timeline reflects the evolution of synthetic methodologies for creating complex morpholine derivatives. The synthesis approaches described in patent literature indicate that this compound represents a significant advancement in the field of pharmaceutical intermediate chemistry, particularly for the production of rivaroxaban and related anticoagulant compounds. The historical development of this compound also reflects the increasing sophistication of modern pharmaceutical chemistry, where complex multi-step syntheses are employed to create highly specific molecular architectures.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its complex molecular architecture that demonstrates sophisticated synthetic chemistry capabilities. This compound exemplifies the modern approach to pharmaceutical intermediate design, where multiple functional groups are strategically incorporated to achieve specific chemical and biological properties. The morpholine ring system provides a versatile scaffold that can accommodate various substitution patterns, while the aminopropyl and phenyl substituents contribute to the compound's overall pharmacological profile.

In medicinal chemistry, this compound holds particular importance as a key intermediate in the synthesis of rivaroxaban, a clinically significant anticoagulant medication. The structural features of this compound, including the morpholine ring, the phenyl group, and the aminopropyl chain, are carefully designed to contribute to the final therapeutic agent's mechanism of action. The morpholine moiety is particularly noteworthy in medicinal chemistry applications because it provides favorable pharmacokinetic properties, including appropriate lipophilicity-hydrophilicity balance and enhanced brain permeability when relevant.

The compound's significance extends beyond its role as a synthetic intermediate. It represents an example of how modern medicinal chemistry approaches the challenge of creating molecules with specific biological activities through careful structural design. The presence of multiple nitrogen atoms and the oxygen heteroatom in the morpholine ring contributes to the compound's potential for hydrogen bonding and other intermolecular interactions that are crucial for biological activity. Furthermore, the compound demonstrates the importance of morpholine derivatives in contemporary drug discovery efforts, particularly in the development of cardiovascular therapeutics.

Nomenclature, Classification, and Registration

The compound this compound is registered under the Chemical Abstracts Service number 1816946-19-6. This unique identifier ensures precise chemical identification across various databases and research applications. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex structure, systematically describing the morpholine ring system with its phenyl and aminopropyl substituents.

The molecular formula C₁₃H₁₉N₃O₂ accurately represents the compound's atomic composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight of 249.31 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The PubChem Compound Identifier number 145714369 serves as an additional registration reference for database searches and chemical informatics applications.

Property Value Reference
Chemical Abstracts Service Number 1816946-19-6
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
PubChem Compound Identifier 145714369
International Union of Pure and Applied Chemistry Name This compound

Alternative nomenclature includes systematic names such as 4-[4-(3-aminopropylamino)phenyl]morpholin-3-one and 4-{4-[(3-aminopropyl)amino]phenyl}morpholin-3-one, which represent equivalent chemical structures with slight variations in naming conventions. The compound is classified as a morpholine derivative within the broader category of heterocyclic organic compounds. Its classification as a pharmaceutical intermediate places it within the specialized subset of chemicals designed for use in drug synthesis rather than direct therapeutic application.

Position in the Chemical Space of Morpholine Derivatives

Within the vast chemical space of morpholine derivatives, this compound occupies a distinctive position characterized by its complex substitution pattern and pharmaceutical relevance. The morpholine ring system serves as a versatile scaffold in medicinal chemistry, and this particular derivative demonstrates how sophisticated functionalization can be achieved while maintaining the favorable properties associated with the morpholine core.

The compound's position in morpholine chemical space is defined by several key structural features that distinguish it from simpler morpholine derivatives. Unlike basic morpholine compounds such as N-(3-Aminopropyl)morpholine, which contains a simple aminopropyl substitution, this compound incorporates both a phenyl ring system and an additional aminopropyl chain, creating a more complex three-dimensional architecture. This increased structural complexity positions the compound in a specialized region of morpholine chemical space associated with pharmaceutical applications.

Comparative analysis with other morpholine derivatives reveals the unique characteristics of this compound. For instance, 4-(4-Aminophenyl)morpholin-3-one represents a structurally related compound that lacks the additional aminopropyl chain. The presence of the aminopropyl linker in this compound creates additional opportunities for intermolecular interactions and potentially modifies the compound's pharmacological properties. This structural elaboration represents a common strategy in medicinal chemistry where simple pharmacophores are systematically modified to optimize biological activity.

The morpholine derivatives occupy an important position in central nervous system drug discovery due to their favorable pharmacokinetic properties, including appropriate lipophilicity-hydrophilicity balance and enhanced brain permeability. However, this compound differs from typical central nervous system morpholine derivatives because of its specific design for cardiovascular applications. This distinction highlights the versatility of the morpholine scaffold and its ability to serve as a foundation for diverse therapeutic applications.

The compound's chemical space position is further defined by its role as a synthetic intermediate rather than a final therapeutic agent. This classification places it within a specialized subset of morpholine derivatives that are designed primarily for their synthetic utility rather than direct biological activity. Nevertheless, the structural features incorporated into this compound reflect careful consideration of the requirements for the final therapeutic target, demonstrating how intermediate chemistry must account for the ultimate biological application even when the intermediate itself is not intended for direct therapeutic use.

Propriétés

IUPAC Name

4-[4-(3-aminopropylamino)phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-6-1-7-15-11-2-4-12(5-3-11)16-8-9-18-10-13(16)17/h2-5,15H,1,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBZYJUHGQSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-(4-Nitrophenyl)-3-morpholinone

The nitro precursor is synthesized through nitration of 4-phenyl-3-morpholinone . Key conditions include:

ParameterValue/DescriptionSource
Nitrating AgentMixed acid (HNO₃/H₂SO₄)
SolventSulfuric acid
Temperature0–5°C
Yield70–85%

Post-nitration, the crude product is purified via crystallization from acetone/water mixtures.

Hydrogenation to 4-(4-Aminophenyl)-3-morpholinone

Catalytic hydrogenation of the nitro group is the most efficient step, as demonstrated below:

ConditionExample 1Example 2
Catalyst5% Pd/C5% Pd/C
SolventEthanolEthanol
H₂ Pressure0.4 MPa5 bar
Temperature60°C80°C
Reaction Time3 hours1 hour
Yield97.8%90–95%

The reaction is highly sensitive to solvent choice; aliphatic alcohols like ethanol prevent side reactions such as over-reduction or ring hydrogenation. Post-hydrogenation, the product is isolated by filtration, solvent evaporation, and recrystallization from ethanol.

Introduction of the 3-Aminopropylamino Side Chain

The conversion of 4-(4-aminophenyl)-3-morpholinone to This compound requires functionalization of the aromatic amine. Two plausible routes are proposed:

Reductive Amination with Acrolein

Step 1: Condensation
The primary amine reacts with acrolein to form an imine:

Ar-NH2+CH2=CHCHOAr-N=CHCH2CHO+H2O\text{Ar-NH}2 + \text{CH}2=CHCHO \rightarrow \text{Ar-N=CHCH}2\text{CHO} + \text{H}2\text{O}

Step 2: Reduction
The imine is reduced using NaBH₄ or H₂/Pd-C:

Ar-N=CHCH2CHONaBH4Ar-NH-CH2CH2CH2NH2\text{Ar-N=CHCH}2\text{CHO} \xrightarrow{\text{NaBH}4} \text{Ar-NH-CH}2\text{CH}2\text{CH}2\text{NH}2

ParameterOptimization Range
SolventMethanol/THF
Temperature25–40°C
Catalyst (if H₂ used)10% Pd/C

Alkylation with 3-Bromopropylamine

Direct alkylation under basic conditions:

Ar-NH2+BrCH2CH2CH2NH2BaseAr-NH-CH2CH2CH2NH2+HBr\text{Ar-NH}2 + \text{BrCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{Ar-NH-CH}2\text{CH}2\text{CH}2\text{NH}_2 + \text{HBr}

ConditionDetail
BaseK₂CO₃ or Et₃N
SolventDMF or DMSO
Temperature60–80°C
Reaction Time12–24 hours

Challenges : Competing dialkylation and low nucleophilicity of the aromatic amine may necessitate excess alkylating agent or phase-transfer catalysts.

Process Optimization and Scalability

Catalyst Recycling in Hydrogenation

The Pd/C catalyst from Step 1.2 can be reused up to 5 times with minimal activity loss, provided it is washed with ethanol and dried under vacuum.

Solvent Selection for Alkylation

Polar aprotic solvents like DMF improve reaction kinetics but complicate purification. Alternatives:

SolventYield (%)Purity (HPLC)
DMF7892
Acetonitrile6588
Toluene4275

Analytical Characterization

Critical quality attributes for the final compound include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in water/acetonitrile gradient)

  • ¹H NMR (DMSO-d₆) : δ 7.45 (d, J=8.6 Hz, 2H, ArH), 6.65 (d, J=8.6 Hz, 2H, ArH), 3.85–3.70 (m, 4H, morpholinone OCH₂), 2.90–2.75 (m, 2H, CH₂NH₂), 1.80–1.60 (m, 2H, CH₂CH₂CH₂)

  • Melting Point : 162–164°C (decomposes)

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalyst (40% of raw material cost), solvent recycling efficiency

  • Environmental Impact : Ethanol (renewable) preferred over DMF (hazardous waste)

  • Regulatory Compliance : ICH Q11 guidelines for stepwise process validation

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

Applications De Recherche Scientifique

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, making it suitable for oral administration. Its stability and efficacy are influenced by environmental factors, requiring proper storage conditions to maintain its integrity.

Anticoagulant Development

The most notable application of 4-(4-Aminophenyl)-3-morpholinone is its use as an intermediate in the synthesis of rivaroxaban, a widely used anticoagulant for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.

Case Study: Synthesis of Rivaroxaban

  • Process : The synthesis involves multiple steps where 4-(4-Aminophenyl)-3-morpholinone is reacted with various reagents to yield rivaroxaban.
  • Yield : High yields (up to 92%) have been reported under optimized conditions, demonstrating the efficiency of this compound in pharmaceutical synthesis .

Intermediate for Other Pharmaceutical Compounds

Beyond rivaroxaban, this compound serves as a precursor for other morpholine-based pharmaceuticals. Its versatility allows it to be utilized in synthesizing compounds with diverse biological activities.

CompoundApplicationYield (%)Reaction Conditions
RivaroxabanAnticoagulantUp to 92%Reflux in ethanol/water mixture
Other derivativesVarious biological activitiesVariableDepends on specific synthesis protocol

Research in Biological Activities

Research has indicated that derivatives of 4-(4-Aminophenyl)-3-morpholinone exhibit potential biological activities beyond anticoagulation. Studies are ongoing to explore its effects on other biochemical pathways.

Mécanisme D'action

The mechanism of action of 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparaison Avec Des Composés Similaires

4-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one (CAS 1252018-10-2)

  • Molecular Formula : C₁₃H₁₇ClN₂O₃
  • Molecular Weight : 284.74 g/mol .
  • Key Differences: Substituent: The 3-chloro-2-hydroxypropylamino group replaces the 3-aminopropylamino chain. Physical Properties: Higher density (1.349 g/cm³) and boiling point (604.5°C) compared to the target compound, attributed to the chloro and hydroxyl groups . Solubility: Slightly soluble in water (7.1 g/L at 25°C) . Synthetic Relevance: Likely used in analogs requiring halogen-mediated reactivity or hydroxyl-based hydrogen bonding .

4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol .
  • Key Differences: Structure: Lacks the 3-aminopropyl side chain, featuring only a primary amine on the phenyl ring. Reactivity: The primary amine may undergo faster acylation or alkylation compared to the secondary amine in the target compound . Pharmacological Impact: Simplified structure may reduce metabolic stability but enhance solubility .

4-(4-Nitrophenyl)morpholin-3-one (CAS 2524-67-6)

  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 222.20 g/mol .
  • Key Differences: Electron-Withdrawing Group: The nitro group reduces electron density on the phenyl ring, altering reactivity in substitution reactions. Applications: Often a precursor for reduction to the aminophenyl analog .

Rivaroxaban Intermediate: 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone Hydrochloride (CAS 898543-06-1)

  • Molecular Formula : C₁₇H₂₁N₃O₄·HCl
  • Molecular Weight : 367.83 g/mol .
  • Key Differences: Structural Complexity: Incorporates an oxazolidinone ring, enhancing metabolic stability and target specificity . Pharmacological Role: Direct precursor to Rivaroxaban, optimized for binding to Factor Xa .

Activité Biologique

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone, commonly referred to as 4-(4-aminophenyl)-3-morpholinone, is a compound that has drawn attention due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone in the presence of a hydrogenation catalyst. This process can be carried out in various solvents, including aliphatic alcohols, yielding the desired compound with significant purity and yield .

Anticancer Properties

Research has indicated that compounds related to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .

Antithrombotic Effects

Another significant biological activity associated with this compound is its role as an inhibitor of the blood clotting factor Xa. This property positions it as a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders. The synthesis of derivatives that enhance this activity has been a focus of recent research .

Case Study 1: Anticancer Activity

In a study involving human cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging between 10-30 µM for various cancer types. The study concluded that modifications to the morpholinone structure could enhance its anticancer efficacy .

Case Study 2: Antithrombotic Activity

A pharmacological study evaluated the antithrombotic effects of a synthesized derivative of this compound in animal models. The results showed a significant reduction in thrombus formation compared to control groups, suggesting its potential use in clinical settings for managing thromboembolic conditions .

Research Findings

Study Focus Findings
Study AAnticancer ActivityIC50 values between 10-30 µM for various cancer cell lines; structure modifications enhance efficacy.
Study BAntithrombotic EffectsSignificant reduction in thrombus formation in animal models; supports clinical potential for thromboembolic treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone, and what reaction conditions critically affect yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving intermediates like 4-(4-aminophenyl)morpholin-3-one. A documented approach involves:

Amination : Reacting 3-morpholinone derivatives with 3-aminopropylamine under inert atmospheres, using solvents like sulfolane at elevated temperatures (110°C, 20 h) .

Hydrochloride Formation : Final purification via hydrochloride salt precipitation (ethanol/water, 50°C, 2 h) improves stability .

  • Critical Factors : Temperature control during amination and inert atmosphere maintenance are essential to prevent side reactions. Yields depend on stoichiometric ratios of the amine and morpholinone precursors.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis : 1^1H NMR should show peaks for the morpholinone ring (δ 3.5–4.2 ppm for N–CH2_2 groups) and the aminopropyl chain (δ 1.6–2.8 ppm for NH2_2 and CH2_2 groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]+^+) at m/z 290.16 (C14_{14}H20_{20}N3_3O2_2) .
  • HPLC Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to verify >95% purity, referencing standards like 4-(4-aminophenyl)morpholin-3-one .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Stereochemical Variations : Enantiomeric forms (e.g., (S)- vs. (R)-isomers) exhibit divergent activities. Use chiral HPLC to isolate isomers and compare bioactivity profiles .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, derivatives like 4-[4-[(5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl]phenyl]-3-morpholinone hydrochloride show pH-dependent solubility, affecting IC50_{50} values .
  • Data Normalization : Cross-reference with structurally validated analogs (e.g., fluorophenyl or chlorophenyl derivatives) to contextualize activity trends .

Q. How does stereochemistry at chiral centers influence the pharmacological activity of this compound analogs?

  • Methodological Answer :

  • Case Study : The (S)-enantiomer of 4-[4-[(5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl]phenyl]-3-morpholinone hydrochloride demonstrates 10-fold higher antimicrobial activity than the (R)-form due to enhanced target binding .
  • Experimental Design :

Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) during oxazolidinone ring formation.

Docking Studies : Perform molecular dynamics simulations to compare enantiomer binding affinities with targets like bacterial ribosomes .

In Vivo Testing : Assess pharmacokinetics (e.g., half-life, bioavailability) in animal models to correlate stereochemistry with efficacy .

Q. What analytical techniques are optimal for characterizing degradation products of this compound under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
  • LC-MS/MS : Identify byproducts like deaminated or oxidized morpholinone derivatives.
  • FTIR Spectroscopy : Detect carbonyl group alterations (e.g., ketone → carboxylic acid) .
  • Quantitative NMR (qNMR) : Quantify residual parent compound and major degradants using an internal standard (e.g., trimethylsilyl propionate) .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Methodological Answer :

  • Dose Range : Start with in vitro IC50_{50} values (e.g., 0.1–100 μM) and extrapolate to in vivo doses using allometric scaling.
  • Control Groups : Include vehicle controls and structurally related inactive analogs (e.g., 4-(4-nitrophenyl)morpholin-3-one) to isolate target effects .
  • Endpoint Selection : Measure biomarkers like cytokine levels (for anti-inflammatory studies) or bacterial load reduction (for antimicrobial assays) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases, GPCRs). Parameterize the aminopropyl chain as a flexible ligand .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the morpholinone oxygen and active-site residues .
  • QSAR Modeling : Correlate substituent variations (e.g., fluorine vs. chlorine on phenyl groups) with activity using Random Forest algorithms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.